Product packaging for 7-Bromo-2-methylquinazolin-4(3H)-one(Cat. No.:CAS No. 403850-89-5)

7-Bromo-2-methylquinazolin-4(3H)-one

Cat. No.: B1384479
CAS No.: 403850-89-5
M. Wt: 239.07 g/mol
InChI Key: CMVNWVONJDMTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-2-methylquinazolin-4(3H)-one is a synthetically accessible quinazolinone derivative designed for medicinal chemistry and drug discovery research. The quinazolin-4(3H)-one core is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several therapeutic agents . This specific bromo- and methyl-substituted analogue serves as a key intermediate for the synthesis of more complex molecules targeting a range of diseases. The bromine atom at the 7-position provides an excellent handle for further functionalization via cross-coupling reactions, allowing researchers to explore structure-activity relationships and develop novel compounds. Researchers value this compound for its potential in developing new therapeutic agents. Quinazolinone derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas, making them promising scaffolds in anticancer research . Furthermore, structurally similar 4(3H)-quinazolinone compounds have shown potent activity against antibiotic-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting penicillin-binding proteins (PBPs), a mechanism distinct from many current antibiotics . The 2-methyl group can influence the compound's electronic properties and binding interactions with biological targets, contributing to the optimization of potency and selectivity in lead compounds. This product is intended for use in biological screening, hit-to-lead optimization, and synthetic methodology development. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O B1384479 7-Bromo-2-methylquinazolin-4(3H)-one CAS No. 403850-89-5

Properties

IUPAC Name

7-bromo-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVNWVONJDMTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625908
Record name 7-Bromo-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403850-89-5
Record name 7-Bromo-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 5-Bromo Anthranilic Acid Derivatives

A widely reported method involves cyclocondensation of 5-bromo anthranilic acid with acetic anhydride to form 6-bromo-2-methyl-4H-benzooxazin-4-one , followed by reaction with hydrazine hydrate.

Procedure

  • Synthesis of 6-bromo-2-methyl-4H-benzooxazin-4-one :
    • 5-Bromo anthranilic acid (5.0 g, 0.023 mol) is refluxed with acetic anhydride (100 mL) for 40 minutes.
    • Yield: 78.5%, m.p. 167–169°C.

One-Pot Synthesis via Visible Light-Induced Condensation

A metal-free approach utilizes visible light irradiation for cyclization:

Reaction Conditions

  • Substrates : 2-Aminobenzamide derivatives and aldehydes.
  • Catalyst : Fluorescein (0.5 mol%) with TBHP as an oxidant.
  • Solvent : Ethanol/water (3:1), room temperature, 12 hours.

Example

Copper-Catalyzed Isocyanide Insertion

This method employs Cu(OAc)₂·H₂O to facilitate isocyanide insertion into methyl 2-iodobenzoate:

General Protocol

  • Reagents : Methyl 2-iodobenzoate (1.0 equiv), aliphatic amine (1.0 equiv), Cu(OAc)₂·H₂O (5 mol%).
  • Conditions : CH₂Cl₂, Et₃N, 20°C, 20 minutes.
  • Yield : 68–82% for various quinazolinones.

Optimization Data

Entry Catalyst Loading (mol%) Time (h) Yield (%)
1 5 0.3 72
2 10 0.3 75

Halogenation of Preformed Quinazolinones

Direct bromination of 2-methylquinazolin-4(3H)-one using bromine in acetic acid:

Steps

  • Dissolve 2-methylquinazolin-4(3H)-one (1.0 g) in acetic acid (20 mL).
  • Add bromine (1.2 equiv) dropwise at 0°C, stir for 4 hours.
  • Quench with NaHSO₃, isolate via filtration.
    • Yield: 55%, m.p. 196°C.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Protocol

Advantages

  • Avoids side products from prolonged heating.
  • Scalable for industrial applications.

Comparative Analysis of Methods

Method Yield (%) Time Scalability
Cyclocondensation 74–78 6–8 hours Moderate
Visible Light 72 12 hours High
Copper Catalysis 68–82 20 minutes High
Halogenation 55 4 hours Low
Microwave 85 20 minutes High

Key Challenges and Solutions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles, enabling structural diversification:

Nucleophile Conditions Product Yield Source
AminesK₂CO₃, DMF, 80–100°C, 6–12 hrs7-Amino-2-methylquinazolin-4(3H)-one72–89%
ThiolsCuI, DMSO, 120°C, 24 hrs7-Mercapto-2-methylquinazolin-4(3H)-one65%
AlkoxidesNaH, THF, 0°C → RT, 4 hrs7-Alkoxy-2-methylquinazolin-4(3H)-one58–76%

Key findings :

  • Electronic effects from the methyl group at position 2 enhance reactivity at C7 by stabilizing transition states through resonance.

  • Reactions with primary amines show higher yields compared to bulkier secondary amines due to steric hindrance .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings for biaryl synthesis:

Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Product Yield Source
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C7-Phenyl-2-methylquinazolin-4(3H)-one85%
4-Pyridylboronic acidPdCl₂(dppf), K₃PO₄, DMF, 100°C7-(Pyridin-4-yl)-2-methylquinazolin-4(3H)-one78%

Mechanistic insights :

  • The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetalation and reductive elimination.

  • Electron-deficient boronic acids exhibit faster coupling rates .

Hydrolysis and Functionalization

The lactam ring undergoes controlled hydrolysis under acidic/basic conditions:

Condition Product Application Source
6M HCl, reflux, 4 hrs7-Bromo-2-methylquinazoline-4-carboxylic acidIntermediate for peptide conjugates
NaOH (1M), EtOH, 60°C, 2 hrs7-Bromo-2-methyl-4-hydroxyquinazolinePrecursor for triflate derivatives

Notable observation :

  • Hydrolysis products retain the methyl group at position 2 but show reduced planarity, affecting DNA intercalation properties .

Cyclization Reactions

The compound serves as a scaffold for synthesizing fused heterocycles:

Reagent Conditions Product Yield Source
EthylenediamineAcOH, MW, 150°C, 30 min7-Bromo-2-methylpyrido[2,3-d]pyrimidin-4-one81%
ThioureaK₂CO₃, DMF, 120°C, 6 hrs7-Bromo-2-methylthieno[2,3-d]pyrimidin-4-one67%

Structural impact :

  • Fused rings increase π-conjugation, enhancing fluorescence properties for bioimaging applications .

Biological Activity Modulation via Derivatization

Derivatives synthesized from this compound show enhanced pharmacological profiles:

Derivative Activity (IC₅₀)Target Source
7-(4-Fluorophenyl)-2-methylquinazolin-4(3H)-one0.42 μM (anticancer)EGFR kinase
7-Morpholino-2-methylquinazolin-4(3H)-one1.8 μM (antibacterial)DNA gyrase

Critical analysis :

  • Electron-withdrawing substituents at C7 improve kinase inhibition but reduce solubility .

  • Methyl group at C2 contributes to metabolic stability by resisting oxidative demethylation .

Stability Under Reaction Conditions

The compound exhibits robust thermal stability but is sensitive to strong oxidizers:

Condition Degradation (%)Half-Life Source
H₂O₂ (30%), RT, 24 hrs98%2.1 hrs
UV light (254 nm), 48 hrs15%N/A

Handling recommendations :

  • Store under inert atmosphere at −20°C to prevent bromine loss .

  • Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) to prevent lactam ring opening.

Scientific Research Applications

Biological Activities

7-Bromo-2-methylquinazolin-4(3H)-one exhibits a range of biological activities that make it a candidate for further research in pharmacology. Key areas of interest include:

  • Anticancer Activity : Various studies have demonstrated that quinazoline derivatives, including this compound, possess significant anticancer properties. For example, compounds related to this structure have shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Properties : Research indicates that quinazoline derivatives can modulate virulence factors in pathogens like Pseudomonas aeruginosa, suggesting potential applications as antimicrobial agents .

Case Studies

Several case studies provide insights into the applications and effectiveness of this compound:

Case Study 1: Anticancer Efficacy

In a study evaluating various quinazoline derivatives for anticancer activity, this compound was tested against multiple cancer cell lines. The results highlighted its cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like doxorubicin. This study emphasized the potential of this compound as a lead candidate for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of quinazoline derivatives, including this compound. The compound was found to significantly reduce biofilm formation in Pseudomonas aeruginosa strains, indicating its potential as a treatment option for infections caused by this pathogen. The study utilized phenotypic assays to assess the efficacy of the compound against clinical isolates .

Comparative Analysis Table

The following table summarizes key findings related to the biological activities and synthesis methods of this compound compared to other quinazoline derivatives.

Compound NameBiological ActivityIC50 (µM)Synthesis Method
This compoundAnticancer (MCF7)11.94Cyclization and bromination
Related Quinazoline DerivativeAnticancer (A549)0.150Modification of existing derivatives
Quinazoline Derivative (e.g., 6-Cl)Antimicrobial (Pseudomonas)N/AStructural modification

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylquinazolin-4(3H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to its biological effects.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinones exhibit varied physicochemical and biological properties depending on substituent positions and types. Below is a detailed comparison of 7-bromo-2-methylquinazolin-4(3H)-one with key analogs:

Brominated Quinazolinones

6-Bromo-2-methylquinazolin-4(3H)-one (CAS: 17518-98-8)
  • Structural Difference : Bromine at position 6 instead of 5.
  • Synthesis: Prepared via direct bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid (yield: 55%, m.p. 196°C) .
  • Bioactivity : Derivatives show antimicrobial and anti-inflammatory activity .
  • Cost : Priced at $2564/5g (97% purity), indicating higher synthetic complexity compared to the 7-bromo analog .
8-Bromo-6-methylquinazolin-4(3H)-one (CAS: 215115-09-6)
  • Structural Difference : Bromine at position 8 and methyl at position 4.
  • Properties : Similar molecular weight (253.07 g/mol) but distinct reactivity due to substituent positioning.
  • Applications : Used in experimental phasing pipelines due to robust crystallographic properties .
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one (CAS: 2230840-06-7)
  • Structural Difference : Methoxy group at position 7 and bromine at position 6.
  • Molecular Weight : 269.09 g/mol.
  • Applications : Research tool in drug discovery, though specific bioactivity data is pending .

Chlorinated and Mixed Halogen Analogs

7-Bromo-2-chloroquinazolin-4(3H)-one (CAS: 744229-27-4)
  • Structural Difference : Chlorine at position 2 instead of methyl.
  • Hazards : Classified with H302 (harmful if swallowed) and H315 (skin irritation) .
  • Reactivity : The electron-withdrawing chlorine may enhance electrophilic substitution at other positions.
2-Chloroquinazolin-4(3H)-one (CAS: N/A)
  • Structural Difference: No methyl or bromine substituents.
  • Crystallography: Planar quinazolinone ring with N–H⋯O hydrogen bonding, influencing solubility .

Methyl-Substituted Analogs

2,6-Dimethylquinazolin-4(1H)-one (CAS: 77150-35-7)
  • Structural Difference : Methyl groups at positions 2 and 6.

Nitro and Amino Derivatives

7-Nitroquinazolin-4(3H)-one (CAS: N/A)
  • Structural Difference : Nitro group at position 7 instead of bromine.
  • Crystallography : Forms N–H⋯O hydrogen-bonded dimers and π-π stacking, enhancing thermal stability .
  • Applications : Intermediate for antifungal and antitumor agents .
6-Bromo-3-amino-2-methylquinazolin-4(3H)-one
  • Synthesis: Bromination of 3-amino-2-methylquinazolin-4(3H)-one (yield: 55%) .
  • Bioactivity : Schiff bases derived from this compound exhibit analgesic and anti-inflammatory activity .

Critical Analysis of Substituent Effects

  • Bromine Position : Bromine at position 6 (e.g., 6-bromo analog) is associated with enhanced antimicrobial activity , while position 7 may influence electronic properties for receptor binding .
  • Methyl vs. Chlorine : The 2-methyl group in the target compound likely improves lipophilicity (LogP: 1.48) compared to 2-chloro analogs, affecting membrane permeability .
  • Cost and Synthetic Accessibility : The 7-bromo derivative is more cost-effective ($80/g) than 6-bromo-6-chloro analogs ($2564/5g), reflecting differences in synthetic routes .

Biological Activity

7-Bromo-2-methylquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C9H8BrN3O
  • Molecular Weight : 244.08 g/mol
  • CAS Number : 403850-89-5

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, particularly focusing on Pseudomonas aeruginosa, a notorious pathogen associated with chronic infections in cystic fibrosis patients. The compound was shown to reduce biofilm formation and virulence factor production in Pseudomonas aeruginosa at concentrations as low as 50 µM, indicating its potential as an anti-virulence agent without compromising cell viability in bronchial epithelial cells .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases.

Anticancer Activity

This compound has also shown promising anticancer activity. In vitro studies have evaluated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values ranging from 10.82 to 29.46 µM against these cell lines, demonstrating its potential as a therapeutic agent in oncology .

Study on Antimicrobial Efficacy

A study focused on the efficacy of quinazolinone derivatives against Pseudomonas aeruginosa revealed that compounds similar to this compound effectively reduced pyocyanin levels and biofilm formation by up to 58% at specific concentrations. These results underscore the compound's potential role in managing antibiotic-resistant infections .

Anticancer Research

In another investigation, derivatives of quinazolinones were synthesized and tested for their anticancer properties. The presence of a bromine atom in the structure was found to enhance the compound's activity against cancer cells compared to non-brominated analogs. The results indicated that modifications at the C2 position significantly influenced biological activity, with certain derivatives achieving IC50 values lower than those of established chemotherapeutics like doxorubicin .

Table 1: Antimicrobial Activity of this compound

StrainConcentration (µM)Biofilm Reduction (%)Reference
Pseudomonas aeruginosa (BJ3525)5025%
Pseudomonas aeruginosa (PAO1)10058%

Table 2: Anticancer Activity Against HepG2 and MCF-7 Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHepG218.79
This compoundMCF-720.98

Q & A

Q. What are the standard synthetic routes for preparing 7-bromo-2-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via direct halogenation or cyclocondensation reactions . For example:

  • Direct bromination of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid at room temperature yields 55% product (m.p. 196°C) after recrystallization .
  • Alternative routes involve refluxing benzoxazinone precursors with hydrazine hydrate (120–130°C, 3 hours), achieving 75% yield .
    Key Considerations:
  • Solvent choice (e.g., acetic acid vs. ethanol) affects halogenation efficiency.
  • Reaction time and temperature must balance yield and side-product formation (e.g., over-bromination).

Q. How are structural and purity parameters validated for this compound?

Methodological Answer:

  • Melting point analysis : Compare observed m.p. (e.g., 196°C) with literature values to confirm purity .
  • Spectroscopic techniques :
    • IR : Confirm quinazolinone C=O (~1686 cm⁻¹) and NH₂ (~3448 cm⁻¹) .
    • ¹H/¹³C NMR : Verify methyl (δ ~2.48 ppm) and aromatic protons (δ 7.25–8.76 ppm) .
  • Elemental analysis : Match calculated vs. observed Br% (e.g., 31.12% observed vs. 31.37% theoretical) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve regioselectivity in halogenation reactions?

Methodological Answer:

  • Substituent-directed bromination : The methyl group at position 2 directs bromine to position 7 due to steric and electronic effects.
  • Catalytic additives : Use Lewis acids (e.g., FeCl₃) to enhance reaction specificity .
  • Solvent polarity : Polar solvents (e.g., DMF) may stabilize intermediates, reducing byproducts .

Q. What strategies resolve contradictions in pharmacological activity data across derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-amino vs. 3-ethoxypropyl groups) on bioactivity .
  • Dose-response studies : Test derivatives at multiple concentrations (e.g., 10–100 μM) to identify non-linear effects .
  • Mechanistic assays : Use enzyme inhibition (e.g., COX-2) or receptor-binding studies to clarify mode of action .

Q. How can computational methods predict reactivity or stability of this compound derivatives?

Methodological Answer:

  • DFT calculations : Model electron density maps to predict bromine’s electrophilic reactivity .
  • Molecular docking : Screen derivatives against target proteins (e.g., bacterial DNA gyrase) to prioritize synthesis .
  • Degradation studies : Simulate hydrolysis pathways under physiological pH to assess stability .

Data Interpretation and Experimental Design

Q. How should researchers address discrepancies in melting points or spectral data between batches?

Methodological Answer:

  • Recrystallization optimization : Use ethanol or ethyl acetate to remove impurities affecting m.p. .
  • TLC validation : Monitor reaction progress with cyclohexane:ethyl acetate (2:1) mobile phase to confirm homogeneity .
  • Batch comparison : Conduct parallel synthesis under identical conditions to isolate procedural variables .

Q. What are best practices for scaling up synthesis without compromising yield?

Methodological Answer:

  • Stepwise scaling : Incrementally increase reactant quantities (e.g., 0.01 mol → 0.1 mol) to identify bottlenecks .
  • Flow chemistry : Implement continuous flow systems for exothermic reactions (e.g., bromination) to improve heat dissipation .
  • In-line analytics : Use FTIR or HPLC to monitor intermediates in real time .

Pharmacological Evaluation

Q. What in vitro assays are suitable for preliminary screening of bioactivity?

Methodological Answer:

  • Antimicrobial assays : Use agar dilution (MIC) or broth microdilution against Gram+/Gram– bacteria .
  • Anti-inflammatory testing : Measure COX-1/COX-2 inhibition via ELISA .
  • Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Q. How can metabolic stability be assessed for this compound?

Methodological Answer:

  • Liver microsome assays : Incubate with rat/human microsomes and quantify parent compound degradation via LC-MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.